3-Cyano-5-(3-methylsulfonylphenyl)phenol
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Overview
Description
3-Cyano-5-(3-methylsulfonylphenyl)phenol is an organic compound with a molecular formula of C14H11NO3S. This compound is characterized by the presence of a cyano group (-CN), a methylsulfonyl group (-SO2CH3), and a phenolic hydroxyl group (-OH) attached to a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the cyano group.
Coupling Reaction: The cyano-substituted benzene is then coupled with phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Cyano-5-(3-methylsulfonylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(3-methylsulfonylphenyl)phenol
- 3-Cyano-5-(4-methylsulfonylphenyl)phenol
- 3-Cyano-5-(3-methylsulfonylphenyl)aniline
Uniqueness
3-Cyano-5-(3-methylsulfonylphenyl)phenol is unique due to the specific positioning of the cyano, methylsulfonyl, and phenolic hydroxyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNITCYRQTNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684945 |
Source
|
Record name | 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-36-2 |
Source
|
Record name | 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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